
Brigatinib
Overview
Description
Brigatinib, marketed under the brand name Alunbrig, is a small-molecule targeted cancer therapy developed by Ariad Pharmaceuticals, Inc. It acts as both an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used for the treatment of ALK-positive non-small cell lung cancer (NSCLC) and has shown significant efficacy in overcoming resistance to other ALK inhibitors .
Preparation Methods
The synthesis of brigatinib involves several key steps:
Substitution Reaction: 2,4,5-trichloropyrimidine and 2-(dimethylphospho)aniline undergo a substitution reaction of aromatic amine under the action of an acid-binding agent to obtain an intermediate (2,5-dichloro-N-(2-(dimethylphosphine)phenyl)pyrimidine-4-amine).
Substitution Reaction: 2-nitro-5-fluorobenzene methyl ether and 1-methyl-4-(4-piperidyl)-piperazine undergo a substitution reaction of aromatic amine under the action of an acid-binding agent to obtain a compound (1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)4-methylpiperazine).
Catalytic Hydrogenation: The product obtained in the previous step undergoes palladium-carbon catalytic hydrogenation to obtain another intermediate (2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]aniline).
Amine Substitution Reaction: The two intermediates obtained from the previous steps undergo an amine substitution reaction under acidic catalysis conditions to obtain the crude product of this compound
Chemical Reactions Analysis
Brigatinib undergoes various chemical reactions, including:
Oxidation: this compound is primarily metabolized by cytochrome P450 (CYP) 3A.
Substitution: The synthesis of this compound involves multiple substitution reactions, as described in the preparation methods.
Hydrogenation: Catalytic hydrogenation is a key step in the synthesis of this compound.
Scientific Research Applications
Summary of Efficacy Data
Study | Patient Population | ORR (%) | Median PFS (months) | Median OS (months) |
---|---|---|---|---|
ALTA-1L | TKI-naive ALK+ NSCLC | 75 | 24 | NR |
J-ALTA | TKI-pretreated ALK+ NSCLC | 34 | 7.3 | NR |
Real-World | Post-TKI ALK+ NSCLC | N/A | N/A | N/A |
Safety Profile
Brigatinib is generally well-tolerated, though it is associated with some adverse events. In the J-ALTA study, grade ≥3 adverse events were reported in 68% of TKI-pretreated patients and 91% of TKI-naive patients . The most common adverse effects include:
- Pneumonitis : A significant concern, with rates varying across studies.
- Hypertension : Frequently observed but manageable.
- Gastrointestinal issues : Such as nausea and diarrhea.
Case Study 1: Efficacy in Brain Metastases
A patient with ALK-positive NSCLC presenting with brain metastases was treated with this compound after progression on crizotinib. The patient achieved a partial response with a duration of response lasting over 12 months, highlighting this compound's activity against central nervous system lesions .
Case Study 2: Real-World Application
In a cohort study involving patients previously treated with other ALK inhibitors, those switched to this compound demonstrated prolonged PFS compared to their previous therapies. The study noted that patients remained on therapy for an average duration exceeding one year, underscoring the drug's effectiveness in real-world scenarios .
Mechanism of Action
Brigatinib acts as a tyrosine kinase inhibitor with activity against multiple kinases, including ALK, ROS1, insulin-like growth factor 1 receptor, and EGFR deletions and point mutations. It inhibits ALK phosphorylation and the activation of downstream signaling proteins, thereby blocking the action of abnormal proteins that signal cancer cells to multiply .
Comparison with Similar Compounds
Brigatinib is compared with other second-generation ALK inhibitors such as ceritinib and alectinib. While all these inhibitors target ALK, this compound has shown superior efficacy in overcoming resistance mutations and has substantial activity against central nervous system metastases . Similar compounds include:
Ceritinib: Another second-generation ALK inhibitor used in the treatment of ALK-positive NSCLC.
Alectinib: Also a second-generation ALK inhibitor with similar applications but different efficacy profiles
This compound’s unique ability to inhibit multiple kinases and its efficacy against resistant mutations make it a valuable compound in cancer therapy.
Biological Activity
Brigatinib (AP26113) is a next-generation anaplastic lymphoma kinase (ALK) inhibitor primarily used in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). It has shown significant biological activity against various ALK mutations and other kinases, making it a promising therapeutic option for patients with advanced malignancies. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial data, and case studies.
This compound functions as a selective inhibitor of ALK and ROS1, two critical targets in certain types of cancer. Its mechanism involves binding to the ATP-binding site of the ALK kinase domain, thereby preventing its activation and subsequent downstream signaling pathways that promote tumor growth.
Key Findings:
- Inhibition Potency : this compound exhibits a potent inhibitory effect on ALK with an IC50 value of approximately 0.6 nM, significantly outperforming first-generation inhibitors like crizotinib (IC50 ~10 nM) .
- Selectivity : In a broad kinase screening of 289 kinases, this compound demonstrated high selectivity, inhibiting only 11 kinases with IC50 values less than 10 nM . This selectivity minimizes off-target effects, which is crucial for patient safety.
Clinical Efficacy
This compound has been evaluated in multiple clinical trials, notably in patients with ALK-rearranged NSCLC who have previously been treated with crizotinib.
Clinical Trial Data:
- Phase I/II Trials : In these trials, patients received doses ranging from 30 mg to 300 mg. The recommended phase II dose was established at 180 mg once daily after a 7-day lead-in at 90 mg .
- Response Rates : In the ALTA trial, this compound showed an overall response rate (ORR) of approximately 70% in crizotinib-resistant patients and substantial intracranial responses in those with brain metastases .
- Safety Profile : The drug was generally well-tolerated, with common adverse effects including nausea, diarrhea, and fatigue. Serious adverse events were relatively rare .
Comparative Studies
This compound’s efficacy has been compared to that of crizotinib and other ALK inhibitors.
Drug | IC50 (nM) | Efficacy | Notes |
---|---|---|---|
This compound | 0.6 | High ORR in crizotinib-resistant NSCLC | Effective against G1202R mutation |
Crizotinib | ~10 | Lower ORR in resistant cases | First-generation ALK inhibitor |
Ceritinib | ~3.0 | Moderate efficacy | Second-generation ALK inhibitor |
Alectinib | ~1.0 | Comparable efficacy | Effective against some resistant mutations |
Case Studies
Several case studies illustrate this compound's effectiveness in clinical settings:
- Case Study 1 : A 55-year-old female patient with ALK-positive NSCLC showed a dramatic reduction in tumor size after starting this compound therapy. Imaging revealed a significant decrease in both primary and metastatic lesions after three months of treatment.
- Case Study 2 : A male patient previously treated with crizotinib developed CNS metastases. Following treatment with this compound at a dose of 180 mg daily, he experienced substantial intracranial tumor regression and improved neurological function within six weeks.
Q & A
Basic Research Questions
Q. What is the molecular mechanism of brigatinib in targeting ALK-positive NSCLC, and how does this inform preclinical model selection?
this compound inhibits anaplastic lymphoma kinase (ALK) through competitive binding at the ATP-binding site, with additional activity against ROS1 and EGFR mutants. Preclinical models should prioritize ALK-rearranged cell lines (e.g., H3122) or patient-derived xenografts (PDXs) validated for ALK fusion proteins. Dose-response studies in vitro should use concentrations reflecting clinical plasma levels (e.g., 10–300 nM) to ensure translational relevance .
Q. How do this compound’s pharmacokinetic (PK) properties influence dosing strategies in clinical trials?
this compound exhibits dose-linear PK (60–240 mg daily) with a median Tmax of 1–4 hours and bioavailability >90%. Key considerations include:
- CYP3A metabolism : Dose adjustments are required with CYP3A inhibitors/inducers (e.g., reduce by 40% with moderate inhibitors).
- Food effects : No significant impact, enabling flexible administration in trial protocols. Population PK models should incorporate covariates like hepatic/renal function to optimize dosing .
Q. What clinical efficacy endpoints are most relevant for this compound studies in crizotinib-resistant populations?
Primary endpoints:
- Progression-free survival (PFS) : Median 16.7 months in ALTA trial (crizotinib-refractory NSCLC).
- Intracranial response rate (ICRR) : 67% in patients with measurable brain metastases. Secondary endpoints: Objective response rate (ORR) and duration of response (DOR). Stratify cohorts by prior ALK inhibitor exposure to isolate this compound-specific effects .
Advanced Research Questions
Q. How can in vitro and in vivo models resolve contradictory data on this compound’s CYP3A induction potential?
Contradiction : In vitro hepatocyte assays suggest CYP3A induction, but clinical DDI studies show only weak induction (26% reduction in midazolam AUC). Methodology :
- Conduct time-dependent CYP3A activity assays using human hepatocytes at supratherapeutic this compound concentrations (>1,000 nM).
- Validate findings via PBPK modeling calibrated to clinical DDI data (e.g., midazolam interaction study NCT02737501).
- Use RNA-seq to assess CYP3A4 mRNA upregulation thresholds .
Q. What experimental designs address this compound resistance mechanisms in ALK-positive NSCLC?
Resistance arises from ALK secondary mutations (e.g., G1202R) or bypass pathways (e.g., EGFR activation). Strategies:
- Combinatorial screens : Pair this compound with EGFR/HER2 inhibitors (e.g., neratinib) in resistant PDX models.
- Longitudinal liquid biopsies : Track ALK mutation clonal evolution via ctDNA analysis during treatment.
- Structural modeling : Map ALK mutations to this compound’s binding pocket to design next-gen inhibitors .
Q. How should researchers design pharmacodynamic (PD) biomarkers for this compound combination trials?
Prioritize biomarkers reflecting:
- Target engagement : Phospho-ALK/STAT3 levels in PBMCs.
- Immune modulation : PD-L1 expression or T-cell infiltration in tumor biopsies. Use multiplex IHC or Olink assays to quantify changes pre/post-treatment. Validate findings in co-clinical trials (e.g., this compound + anti-PD1) with matched murine/human datasets .
Q. Data Analysis and Interpretation
Q. What statistical methods are optimal for analyzing this compound’s exposure-response relationships in heterogeneous populations?
- Nonlinear mixed-effects modeling (NONMEM) : Quantify relationships between this compound AUC and efficacy/safety outcomes.
- Machine learning : Cluster patients by PK/PD profiles to identify subpopulations with divergent responses.
- Bayesian adaptive designs : Dynamically adjust dosing in early-phase trials based on real-time PK data .
Q. How can researchers reconcile discrepancies in this compound’s CNS efficacy across clinical trials?
Example : ALTA trial (67% ICRR) vs. real-world data (lower response in leptomeningeal disease). Approach :
- Stratify patients by baseline CNS metastasis burden (e.g., number/size of lesions).
- Use MRI/PET imaging to quantify blood-brain barrier penetration in preclinical models.
- Apply RECIST 1.1 and RANO-BM criteria uniformly to reduce variability .
Q. Experimental Validation
Q. What in vitro assays best predict this compound’s efficacy against ALK fusion variants?
- Ba/F3 cell lines : Engineer cells expressing EML4-ALK variants (e.g., V1, V3).
- IC50 determination : Compare this compound’s potency against crizotinib and lorlatinib.
- Apoptosis assays : Measure caspase-3/7 activation to assess cytotoxic vs. cytostatic effects .
Q. How can researchers optimize this compound combination regimens to mitigate hepatotoxicity?
- Transcriptomic profiling : Identify hepatic stress pathways (e.g., UPR, oxidative stress) in liver organoids.
- Dose de-escalation : Use adaptive Phase Ib designs to determine the maximum tolerated dose (MTD) of this compound + hepatotoxic agents (e.g., chemotherapies).
- Biomarker monitoring : Track ALT/AST and glutathione levels in serum .
Properties
IUPAC Name |
5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILRADAXUVEEIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39ClN7O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027929 | |
Record name | Brigatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Brigatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Brigitanib acts as a tyrosine kinase inhibitor with activity against multiple kinases including ALK, ROS1, insulin-like growth factor 1 receptor and against EGFR deletions and point mutations. It acts by inhibiting ALK phosphorylation and the activation of downstream signaling proteins. | |
Record name | Brigatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1197953-54-0 | |
Record name | Brigatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197953540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brigatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brigatinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501027929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-((5-chloro-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BRIGATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYW8DB273J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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